Ethyl (Z)-3-(1H-indol-2-yl)acrylate
Description
Ethyl (Z)-3-(1H-indol-2-yl)acrylate is a stereospecific acrylate ester featuring a Z-configuration at the α,β-unsaturated carbonyl system, with an indole substituent at the β-position (C-2 of the indole ring). This compound is of interest in medicinal chemistry due to the indole scaffold’s prevalence in bioactive molecules and the acrylate moiety’s role in Michael addition reactions and photopolymerization. Its synthesis typically involves Wittig or Horner-Wadsworth-Emmons olefination strategies to establish the Z-configured double bond .
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl (Z)-3-(1H-indol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)8-7-11-9-10-5-3-4-6-12(10)14-11/h3-9,14H,2H2,1H3/b8-7- |
InChI Key |
UBMDSLUQOQPNTR-FPLPWBNLSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\C1=CC2=CC=CC=C2N1 |
Canonical SMILES |
CCOC(=O)C=CC1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-3-(1H-indol-2-yl)acrylate typically involves the reaction of indole-2-carboxaldehyde with ethyl acrylate under basic conditions. A common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole, followed by the addition of ethyl acrylate to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper complexes can be employed to facilitate the reaction, and the use of automated systems allows for precise control over reaction parameters, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-3-(1H-indol-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids or Friedel-Crafts catalysts.
Major Products Formed
Oxidation: Indole-2-carboxylic acids.
Reduction: Ethyl 3-(1H-indol-2-yl)propanoate.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl (Z)-3-(1H-indol-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its role in drug discovery and development, particularly in the design of novel therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl (Z)-3-(1H-indol-2-yl)acrylate involves its interaction with various molecular targets and pathways. The indole ring system can interact with biological macromolecules such as proteins and nucleic acids, influencing their function and activity. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Substituent Variations
Key Observations :
- Stereochemistry : The Z-configuration in the target compound may confer distinct reactivity (e.g., reduced conjugation stability) compared to the E-isomer .
- Substituent Effects: Electron-withdrawing groups (e.g., cyano in ) increase electrophilicity of the acrylate, enhancing reactivity toward nucleophiles. Bulky substituents (e.g., pyridinyl in ) may hinder crystallization or alter bioavailability.
- Indole Position : C-2 substitution (target compound) vs. C-3 (e.g., ) influences π-stacking interactions and binding affinity in biological systems.
Key Findings :
- Wittig Reaction : The Z-isomer’s synthesis may require precise control of reaction conditions (e.g., solvent polarity, temperature) to favor cis-addition .
- Bromo-Substituted Analogs : Bromoacrylates (e.g., ) exhibit lower yields (≤62%) due to steric hindrance and competing elimination pathways.
- Cyano Derivatives: Knoevenagel condensation provides high yields (91%) for cyano-substituted analogs, attributed to the electron-deficient acrylate’s enhanced reactivity .
Physicochemical Properties
Table 3: Spectroscopic and Physical Property Comparison
Insights :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Ethyl (Z)-3-(1H-indol-2-yl)acrylate, and how do reaction conditions influence the Z/E isomer ratio?
- Methodology : The compound can be synthesized via cross-dehydrogenative coupling (CDC) using ruthenium catalysts (e.g., [RuCl₂(p-cymene)]₂) under inert conditions to activate C–H bonds in indole derivatives. The Z/E ratio is controlled by steric and electronic factors: bulky substituents favor the Z-isomer due to reduced steric hindrance, while polar solvents (e.g., DMF) may stabilize the E-isomer via dipole interactions. Reaction optimization includes varying temperature (80–120°C) and additives (e.g., KPF₆ for charge stabilization) .
- Characterization : Confirm stereochemistry using NOESY NMR (Z-isomer shows proximity between indole protons and acrylate ethyl group) and single-crystal X-ray diffraction (e.g., SHELX refinement) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include downfield shifts for acrylate carbonyl (δ ~165–170 ppm) and indole NH (δ ~10–12 ppm). Coupling constants (J = 10–12 Hz for Z-isomer) distinguish stereoisomers .
- HRMS : Exact mass analysis confirms molecular formula (e.g., C₁₃H₁₃NO₂ requires m/z 215.0946) .
Q. How can researchers assess the biological activity of this compound in anticancer studies?
- In vitro assays :
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays.
Advanced Research Questions
Q. What strategies address regioselectivity challenges in synthesizing this compound derivatives with modified indole substituents?
- Directed C–H functionalization : Use directing groups (e.g., –CO₂Et) to control substitution at the indole C3 position. Ruthenium catalysts with carboxylate ligands enhance regioselectivity .
- Computational modeling : DFT calculations (e.g., Gaussian) predict transition-state energies for competing pathways, guiding experimental optimization .
Q. How can computational tools predict the solid-state packing and stability of this compound?
- Crystal engineering : Use Mercury software to analyze Hirshfeld surfaces and intermolecular interactions (e.g., π-π stacking between indole rings, C–H···O hydrogen bonds). Etter’s graph-set analysis identifies robust hydrogen-bonding motifs for crystal design .
- Stability studies : Accelerated degradation tests (40°C/75% RH) monitored by HPLC to assess hygroscopicity and isomerization risks .
Q. How should researchers resolve contradictions in reported bioactivity data for indole acrylates?
- Data validation :
- Purity checks : HPLC (C18 column, acetonitrile/water gradient) to exclude impurities >98% .
- Isomer separation : Chiral HPLC (Chiralpak IC column) to isolate Z/E isomers and test individually .
Methodological Guidance
Q. What crystallographic practices ensure accurate determination of the Z-configuration in this compound?
- Data collection : High-resolution (<1.0 Å) X-ray data at low temperature (100 K) to minimize thermal motion artifacts.
- Refinement : SHELXL for anisotropic displacement parameters and validation via R-factor convergence (<5%). Twinning tests (e.g., PLATON) exclude pseudo-symmetry .
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?
- Derivatization : Introduce electron-withdrawing groups (e.g., –F, –NO₂) at indole C5/C6 to enhance electrophilic reactivity.
- Biological testing : Parallel synthesis of analogs (e.g., methyl esters, amides) followed by high-throughput screening .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Hazard mitigation : Use fume hoods for synthesis (volatile solvents), nitrile gloves, and eye protection.
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from synthesis) with NaHCO₃ before disposal .
Tables
Table 1 : Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Effect on Yield/Isomer Ratio | Reference |
|---|---|---|---|
| Catalyst | [RuCl₂(p-cymene)]₂ | Increases C–H activation | |
| Solvent | Toluene | Favors Z-isomer | |
| Temperature | 100°C | Balances reaction rate/selectivity | |
| Additive | KPF₆ (20 mol%) | Stabilizes cationic intermediates |
Table 2 : Spectral Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.10 (s, 1H, NH), 6.95–7.40 (m, 4H, indole), 4.20 (q, 2H, –OCH₂) | |
| ¹³C NMR | δ 165.2 (C=O), 135.5 (C2), 121.8 (C3) | |
| HRMS | m/z 215.0946 [M+H]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
